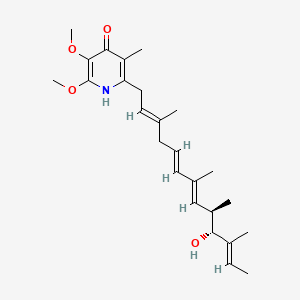

Piericidin A

Description

This compound has been reported in Streptomyces, Streptomyces anthocyanicus, and Streptomyces lividans with data available.

pyridine-substituted fatty alcohol antibiotic; minor descriptor (75-85); on-line & Index Medicus search ANTIBIOTICS (75-85); RN given refers to (S-(R*,R*-(all-E)))-isome

Structure

3D Structure

Properties

IUPAC Name |

2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-9-18(4)22(27)19(5)15-17(3)12-10-11-16(2)13-14-21-20(6)23(28)24(29-7)25(26-21)30-8/h9-10,12-13,15,19,22,27H,11,14H2,1-8H3,(H,26,28)/b12-10+,16-13+,17-15+,18-9+/t19-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLGCDSLCDDALX-LKGBESRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880044 | |

| Record name | Piericidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2738-64-9 | |

| Record name | Piericidin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2738-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piericidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002738649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piericidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl]-5,6-dimethoxy-3-methylpyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIERICIDIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VT513UJ9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piericidin A on Mitochondrial Complex I

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intersection of Bioenergetics and Inhibition

Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the colossal entry point of the electron transport chain (ETC), playing a pivotal role in cellular respiration.[1] This enzyme harnesses the energy from NADH oxidation to reduce ubiquinone (Coenzyme Q) and concurrently pumps protons across the inner mitochondrial membrane, establishing the proton-motive force essential for ATP synthesis.[1] Given its critical function, Complex I is a significant target for both therapeutic intervention and toxicological studies.

Piericidin A, a natural product derived from Streptomyces species, is a potent and highly specific inhibitor of Complex I.[2][3] Its structural similarity to the native substrate, ubiquinone, makes it an invaluable tool for dissecting the mechanisms of Complex I function and dysfunction.[3] This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on Complex I, detailing its binding site, inhibitory kinetics, and the downstream cellular consequences, supported by experimental methodologies and quantitative data.

The this compound Binding Site: A Competitive Occupation

Structural and biochemical studies have unequivocally identified that this compound acts as a competitive inhibitor, binding within the long, hydrophobic ubiquinone-binding channel of Complex I. This binding event physically obstructs the passage and reduction of ubiquinone, effectively halting electron flow from the terminal iron-sulfur cluster N2 to ubiquinone.

The inhibitor's binding pocket is located at a critical interface between the hydrophilic peripheral arm and the membrane-embedded domain of Complex I. High-resolution cryogenic electron microscopy (cryo-EM) has revealed that the piericidin molecule nestles in a cavity formed by several core subunits, most notably NDUFS2 and NDUFS7.

Key amino acid residues form critical interactions that stabilize this compound within the binding site. These interactions are crucial for its high-affinity binding.

Table 1: Key Amino Acid Residues in the this compound Binding Site of Mammalian Complex I

| Subunit | Residue | Type of Interaction with this compound |

| NDUFS2 | Tyrosine (Y108) | Hydrogen bonding with the head group of the inhibitor |

| NDUFS2 | Histidine (H59) | Interaction with the inhibitor's head group |

| NDUFS7 | Phenylalanine (F224) | Hydrophobic interactions with the inhibitor's tail |

| ND1 | Arginine (R274) | Potential electrostatic interactions in the binding channel |

Interestingly, some studies suggest a "cork-in-bottle" mechanism where two inhibitor molecules may bind end-to-end within the long substrate-binding channel, completely occluding it. This two-site binding model is consistent with early inhibitor binding experiments and may explain the potent inhibitory effect of this compound.

Mechanism of Inhibition: Arresting the Electron Relay

The binding of this compound induces a state of enzymatic arrest. As a structural analog of ubiquinone, its pyridine head group mimics the benzoquinone ring of the native substrate, while its hydrophobic tail occupies the channel typically filled by the isoprenoid tail of ubiquinone. This competitive binding prevents the reduction of ubiquinone, thereby interrupting the electron flow from NADH.

The primary consequences of this inhibition are:

-

Blocked Electron Transport: The transfer of electrons from the Fe-S cluster N2 to ubiquinone is halted.

-

Cessation of Proton Pumping: The conformational changes required for proton translocation, which are coupled to ubiquinone reduction, are prevented.

-

Increased NADH/NAD+ Ratio: The blockage of NADH oxidation leads to an accumulation of NADH and a depletion of NAD+.

Figure 1: Competitive inhibition of ubiquinone (UQ) binding by this compound at the Complex I Q-site.

Quantitative Analysis of this compound Inhibition

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 of this compound can vary depending on the cell type, species, and experimental conditions.

Table 2: Inhibitory Potency (IC50) of this compound

| Cell Line / Organism | IC50 Value | Experimental Context |

| Tn5B1-4 cells | 0.061 µM (61 nM) | Cell viability assay |

| HT-29 cells (etoposide-resistant) | 7.7 nM | Cell death induction in glucose-deprived conditions |

| HepG2 cells | 233.97 µM | Cell viability assay |

| Hek293 cells | 228.96 µM | Cell viability assay |

| Bovine heart mitochondria | Low nanomolar range | General observation for natural inhibitors |

The significant variation in IC50 values across different cell lines highlights the influence of cellular metabolism and membrane composition on the apparent potency of the inhibitor.

Experimental Protocols for Studying this compound-Complex I Interaction

A multi-faceted experimental approach is required to fully characterize the interaction between this compound and Complex I.

Figure 2: Workflow for investigating the mechanism of a Complex I inhibitor like this compound.

Protocol 1: Measurement of Complex I Enzymatic Activity (Spectrophotometric Assay)

This protocol measures the NADH:ubiquinone oxidoreductase activity of Complex I by monitoring the oxidation of NADH.

-

Principle: Complex I activity is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. To ensure specificity, the assay is run in the presence and absence of a known Complex I inhibitor (like rotenone or this compound itself) to quantify the specific activity. A ubiquinone analog, such as decylubiquinone, is often used as the electron acceptor.

-

Reagents and Buffers:

-

Mitochondrial Isolation Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 1.5 mM MgCl2, 1 mM EGTA, 50 mM HEPES, 100 mM sucrose)

-

Assay Buffer (e.g., 25 mM potassium phosphate pH 7.2, 5 mM MgCl2)

-

NADH solution (freshly prepared, ~5 mM stock)

-

Decylubiquinone solution (in ethanol or DMSO)

-

This compound stock solution (in DMSO)

-

Bovine Serum Albumin (BSA) to improve solubility of reagents.

-

-

Procedure:

-

Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation protocols.

-

Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford or BCA assay).

-

In a quartz cuvette or 96-well UV-transparent plate, add the Assay Buffer.

-

Add the mitochondrial sample (e.g., 30-50 µg of protein).

-

Add decylubiquinone to a final concentration of ~70 µM.

-

For IC50 determination, add varying concentrations of this compound to different wells/cuvettes. Include a control with no inhibitor.

-

Pre-incubate the mixture for 2-5 minutes at room temperature.

-

Initiate the reaction by adding NADH to a final concentration of ~200 µM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation (ΔAbs/min).

-

The this compound-sensitive activity is the difference between the rate in the absence and presence of a saturating concentration of the inhibitor.

-

For IC50 determination, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

-

Protocol 2: Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) for this compound.

-

Principle: A radiolabeled form of this compound (or a competitive ligand) is incubated with a preparation of mitochondria or purified Complex I. The amount of radioligand bound to the complex is measured after separating the bound from the free ligand, typically by filtration.

-

Key Methodologies:

-

Membrane Preparation: Isolate mitochondrial membranes containing Complex I.

-

Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled ("cold") this compound (for competition assays) or with increasing concentrations of the radioligand (for saturation assays).

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.

-

-

Data Analysis:

-

Saturation Assay: Plotting bound radioligand versus free radioligand concentration allows for the determination of Bmax and Kd.

-

Competition Assay: Plotting the percentage of bound radioligand against the concentration of the unlabeled competitor yields an IC50 value, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Protocol 3: Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is a powerful technique for determining the high-resolution structure of protein complexes like Complex I with bound inhibitors.

-

Principle: A purified sample of the protein-inhibitor complex is rapidly frozen in a thin layer of vitreous ice. This preserves the native structure. A transmission electron microscope is then used to acquire thousands of images of the randomly oriented particles, which are computationally processed to reconstruct a 3D model.

-

Key Steps:

-

Sample Preparation: Purify Complex I and incubate it with a saturating concentration of this compound.

-

Grid Preparation: Apply a small volume of the sample to a cryo-EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane.

-

Data Collection: Image the frozen grids using a high-end transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use specialized software to perform particle picking, 2D classification, 3D reconstruction, and model building to generate a high-resolution atomic model of the this compound-bound Complex I.

-

Downstream Cellular Effects of Complex I Inhibition

The inhibition of Complex I by this compound initiates a cascade of cellular events stemming from the disruption of mitochondrial bioenergetics.

-

Decreased ATP Synthesis: The halt in proton pumping collapses the proton-motive force, leading to a severe reduction in ATP production via oxidative phosphorylation.

-

Generation of Reactive Oxygen Species (ROS): While this compound blocks the forward flow of electrons to ubiquinone, it can increase the production of superoxide (a type of ROS). This is thought to occur because the block causes electrons to "back up" within the complex, leading to the reduction of molecular oxygen at the FMN site or other early Fe-S clusters. This compound is classified as a "Class A" inhibitor, which is known to increase ROS production.

-

Induction of Apoptosis: Prolonged and severe mitochondrial dysfunction, characterized by ATP depletion and high oxidative stress, can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to caspase activation and programmed cell death.

Figure 3: Downstream cellular effects resulting from Complex I inhibition by this compound.

Conclusion and Future Directions

This compound is a quintessential tool for mitochondrial research. Its well-defined mechanism as a potent, competitive inhibitor of the ubiquinone-binding site of Complex I allows for precise manipulation of the electron transport chain. The detailed structural and functional understanding of its action, as outlined in this guide, provides a solid foundation for its use in studying the intricate workings of Complex I in both health and disease.

Future research will likely focus on leveraging this knowledge for therapeutic development. While this compound itself is too toxic for clinical use, its binding site represents a validated target. The design of novel inhibitors that exploit the specific molecular interactions within the Q-channel could lead to new treatments for cancers that rely on oxidative phosphorylation or other metabolic disorders. The experimental frameworks presented here will be instrumental in the discovery and characterization of such next-generation Complex I modulators.

References

The Biological Fountainhead of Piericidin A: A Technical Guide to its Streptomyces Origins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological source of Piericidin A, a potent and versatile polyketide antibiotic. The focus of this document is on the diverse species of Streptomyces bacteria that serve as the natural factories for this valuable compound and its derivatives. This guide provides a comprehensive overview of the producing organisms, quantitative production data, detailed experimental protocols for isolation and purification, and a visualization of the biosynthetic pathways and experimental workflows.

Streptomyces: The Prolific Producers of this compound

This compound, a potent inhibitor of the mitochondrial electron transport chain, was first isolated from Streptomyces mobaraensis.[1] Since its discovery, a variety of other Streptomyces species, inhabiting diverse ecological niches from terrestrial soils to marine sediments, have been identified as producers of this compound and a rich array of its structural analogs. These microorganisms are the cornerstone of both natural product discovery and the potential for biotechnological production of piericidins for applications in agriculture and medicine.

Known this compound-producing Streptomyces species include:

-

Streptomyces mobaraensis : The original source of this compound.[1]

-

Streptomyces psammoticus : A mangrove sediment-derived strain known for producing a diverse range of piericidin derivatives.[2]

-

Streptomyces pactum : This species is notable for producing a wide variety of piericidin analogs.[3]

-

Streptomyces piomogeues var. Hangzhouwanensis : A known producer of Piericidin A1, with established genetic information on its biosynthetic cluster.[4]

-

Marine-derived Streptomyces sp. : Various unidentified species isolated from marine environments have been shown to produce novel piericidins.

-

Streptomyces sp. BRA-035 : An isolate from the zoantharian Palythoa variabilis that produces Piericidin A1.

Quantitative Production of Piericidins

The yield of this compound and its derivatives can vary significantly depending on the Streptomyces strain and the fermentation conditions employed. The following tables summarize available quantitative data on piericidin production.

| Piericidin Derivative | Producing Organism | Fermentation Volume | Approximate Yield (mg) | Reference |

| Piericidin A1 | Streptomyces pactum | 10 L | 100 | |

| Piericidin A2 | Streptomyces pactum | 10 L | 50 | |

| Piericidin A3 | Streptomyces pactum | 10 L | 20 | |

| Piericidin A4 | Streptomyces pactum | 10 L | 10 | |

| Piericidin B1 | Streptomyces pactum | 10 L | 300 | |

| Piericidin B2 | Streptomyces pactum | 10 L | 150 | |

| Piericidin B3 | Streptomyces pactum | 10 L | 70 | |

| Piericidin B4 | Streptomyces pactum | 10 L | 30 | |

| Piericidin C1 | Streptomyces pactum | 10 L | 200 | |

| Piericidin C2 | Streptomyces pactum | 10 L | 100 | |

| Piericidin C3 | Streptomyces pactum | 10 L | 40 | |

| Piericidin C4 | Streptomyces pactum | 10 L | 20 | |

| Piericidin D1 | Streptomyces pactum | 10 L | 50 | |

| Piericidin D2 | Streptomyces pactum | 10 L | 25 | |

| Piericidin D3 | Streptomyces pactum | 10 L | 10 | |

| Piericidin D4 | Streptomyces pactum | 10 L | 5 |

| Strain Modification | Relative Production Increase | Reference |

| Overexpression of pieR in S. piomogeues var. Hangzhouwanensis | 2.3-fold improvement |

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of this compound-producing Streptomyces and the subsequent extraction and purification of the target compounds.

Fermentation Protocol

This protocol is a generalized procedure based on methods reported for Streptomyces psammoticus and other piericidin-producing strains.

-

Seed Culture Preparation:

-

Inoculate a loopful of a pure culture of the Streptomyces strain into a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.2).

-

Incubate the flask at 28°C on a rotary shaker at 200 rpm for 2-3 days until good growth is observed.

-

-

Production Culture:

-

Transfer the seed culture (e.g., 5% v/v) into a larger production flask or a fermenter containing the production medium. A representative production medium for Streptomyces psammoticus consists of: 2.5 g cotton seed meal, 1 g soluble starch, 1 g glucose, 0.3 g yeast extract, and 0.5 g CaCO₃ per 100 mL of distilled water, with the pH adjusted to 4.0.

-

Incubate the production culture at 28°C with agitation (e.g., 180 rpm) for 5-7 days. The optimal fermentation time can be determined by monitoring the production of this compound using analytical techniques such as HPLC.

-

Extraction and Purification Protocol

This protocol outlines the general steps for extracting and purifying this compound from the fermentation broth.

-

Harvesting the Mycelia:

-

After the fermentation period, harvest the mycelia by centrifugation (e.g., 4000 rpm for 20 minutes). The supernatant can also be tested for extracellular piericidins.

-

-

Extraction:

-

Extract the mycelial cake multiple times with an organic solvent such as ethyl acetate or methanol. Sonication can be employed to enhance the extraction efficiency.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the components based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a gradient of acetonitrile and water.

-

Monitor the fractions for the presence of this compound using a UV detector (typically at wavelengths around 230-240 nm) and collect the corresponding peaks.

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizing the Molecular Machinery and Processes

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its production and isolation.

This compound Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound in Streptomyces.

Experimental Workflow for this compound Production

Caption: Experimental workflow for this compound production.

References

Piericidin A: A Technical Guide to its Discovery, Mechanism, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piericidin A, a naturally occurring polyketide antibiotic, has garnered significant scientific interest since its discovery due to its potent biological activities. Isolated from various Streptomyces species, this microbial metabolite is a powerful inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquitone oxidoreductase). Its structural resemblance to the electron carrier ubiquinone allows it to competitively inhibit this crucial enzyme, leading to a cascade of cellular effects. This technical guide provides an in-depth exploration of the discovery and history of this compound, its detailed mechanism of action, and its diverse applications in scientific research. The document includes a comprehensive summary of its biological activity, detailed experimental protocols for its study, and visualizations of its biosynthetic and cellular signaling pathways.

Discovery and History

The journey of this compound began in the early 1960s, a period often referred to as the "Golden Age of Antibiotics"[1]. Japanese scientists Saburo Tamura, Nobutaka Takahashi, and their colleagues were actively screening for novel insecticides from microbial sources. In 1963, they successfully isolated a potent insecticidal compound from the mycelia of Streptomyces mobaraensis.[2] They named this new compound "this compound".[2][3]

Following its initial discovery, research focused on elucidating its chemical structure and understanding its mode of action. By 1966, the chemical structure of this compound was successfully determined.[3] Subsequent studies in the late 1960s revealed its primary mechanism of action as a potent inhibitor of mitochondrial electron transport, specifically targeting the NADH dehydrogenase complex (Complex I).

Over the decades, research on this compound has expanded significantly. Its structural and functional similarities to ubiquinone have made it a valuable tool for studying mitochondrial respiration. Furthermore, its diverse biological activities, including antimicrobial, cytotoxic, and neurotoxic effects, have opened up avenues for its potential application in various fields of biomedical research and drug development.

Physicochemical Properties

This compound is a lipophilic molecule with the chemical formula C₂₅H₃₇NO₄ and a molecular weight of 415.6 g/mol . Its structure features a substituted α-pyridone ring linked to a long, unsaturated polyketide side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |

| CAS Number | 2738-64-9 |

| Molecular Formula | C₂₅H₃₇NO₄ |

| Molecular Weight | 415.6 g/mol |

| Appearance | Pale yellow oil |

| Solubility | Soluble in ethanol, methanol, DMSO, and other organic solvents. Poorly soluble in water. |

Biosynthesis of this compound

This compound is a polyketide, a class of natural products synthesized by a series of Claisen condensations. Its biosynthesis is orchestrated by a modular Type I polyketide synthase (PKS) system encoded by a biosynthetic gene cluster (BGC) found in various Streptomyces species. The core polyketide chain is assembled from simple building blocks such as acetyl-CoA, propionyl-CoA, and isopropyl-CoA.

Following the assembly of the polyketide backbone by the PKS modules, a series of post-PKS tailoring enzymes modify the structure to yield the final this compound molecule. These modifications include hydroxylations and methylations. For instance, the methyltransferase gene pieB2 has been identified as being responsible for a specific methylation step in the biosynthesis of Piericidin A1.

Below is a simplified representation of the this compound biosynthetic pathway.

Mechanism of Action and Biological Activity

The primary mechanism of action of this compound is the potent and specific inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).

Inhibition of Mitochondrial Complex I

This compound's structural similarity to the ubiquinone (Coenzyme Q) molecule allows it to bind to the ubiquinone binding site of Complex I. This binding is competitive and prevents the reduction of ubiquinone to ubiquinol, thereby blocking the transfer of electrons from NADH to the subsequent components of the electron transport chain.

Antimicrobial Activity

While initially investigated for its insecticidal properties, this compound also exhibits antimicrobial activity against a range of microorganisms. However, its potency varies significantly across different species.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | >100 | |

| Staphylococcus aureus | FDA 209P | >100 | |

| Bacillus subtilis | ATCC 6633 | >100 | |

| Escherichia coli | NIHJ | >100 | |

| Pseudomonas aeruginosa | ATCC 27853 | >100 | |

| Pseudomonas aeruginosa | IFO 13725 | >100 | |

| Klebsiella pneumoniae | ATCC 29655 | >100 | |

| Chromobacterium violaceum | CV026 | >100 | |

| Micrococcus luteus | ATCC 9341 | >100 |

Note: The available data suggests that this compound has weak direct antibacterial activity against the tested strains at concentrations up to 100 µg/mL. Its effects on other microbial processes, such as quorum sensing, may be more significant.

Cytotoxic Activity

This compound demonstrates significant cytotoxic effects against various cancer cell lines, which is largely attributed to its ability to induce apoptosis through the disruption of mitochondrial function.

Table 3: Cytotoxic Activity (IC₅₀) of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | 0.003 | |

| NB4 | Acute Promyelocytic Leukemia | 0.037 | |

| A549 | Lung Cancer | 0.56 | |

| H1975 | Lung Cancer | 0.49 | |

| Tn5B1-4 | Insect (Spodoptera frugiperda) | 0.061 | |

| HepG2 | Liver Cancer | 233.97 | |

| HEK293 | Human Embryonic Kidney | 228.96 | |

| OS-RC-2 | Renal Cell Carcinoma | - | |

| HL-60 | Leukemia | <0.1 | |

| K-562 | Leukemia | 5.5 | |

| ACHN | Renal Cell Carcinoma | 2.3 |

Effects on Cellular Signaling Pathways

The disruption of mitochondrial function and the subsequent increase in ROS by this compound can modulate various cellular signaling pathways, including those involved in inflammation and apoptosis.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. ROS produced as a result of Complex I inhibition can act as second messengers, leading to the activation of the IKK complex. This, in turn, results in the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for regulating a wide range of cellular processes. Oxidative stress induced by this compound can lead to the phosphorylation and activation of JNK and p38, which are typically associated with stress responses and apoptosis. The effect on the ERK pathway can be more complex and cell-type dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C with shaking.

-

Standardization of Inoculum: Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Serial Dilution of this compound: Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.

Materials:

-

Target cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound prepared by serial dilution in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mitochondrial Complex I Inhibition Assay

The activity of mitochondrial Complex I can be measured by monitoring the decrease in absorbance due to the oxidation of NADH.

Materials:

-

Isolated mitochondria or submitochondrial particles (SMPs)

-

Assay buffer (e.g., 25 mM potassium phosphate buffer, pH 7.2, containing 5 mM MgCl₂)

-

NADH solution

-

Coenzyme Q₁ (ubiquinone analog) solution

-

This compound stock solution (in DMSO)

-

Rotenone (another Complex I inhibitor, for comparison)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and the isolated mitochondria or SMPs.

-

Inhibitor Addition: Add the desired concentration of this compound (or rotenone as a positive control) to the cuvette and incubate for a short period to allow for binding to the enzyme.

-

Initiation of Reaction: Initiate the reaction by adding NADH to the cuvette.

-

Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using the spectrophotometer. The rate of NADH oxidation is proportional to the activity of Complex I.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The inhibitory effect of this compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate in its absence (vehicle control). The IC₅₀ value for Complex I inhibition can be determined by measuring the activity at various concentrations of this compound.

Conclusion

This compound continues to be a molecule of significant interest in the scientific community. Its well-defined mechanism of action as a potent inhibitor of mitochondrial Complex I makes it an invaluable tool for studying cellular respiration and mitochondrial dysfunction. Its broad spectrum of biological activities, from insecticidal to cytotoxic, highlights its potential as a lead compound for the development of new therapeutic agents. The detailed protocols and pathway diagrams provided in this technical guide are intended to facilitate further research into the fascinating biology of this compound and to aid in the exploration of its full therapeutic and scientific potential. Further research is warranted to fully elucidate its antimicrobial spectrum, to explore its effects on a wider range of cellular signaling pathways, and to investigate its potential for in vivo applications.

References

Piericidin A: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piericidin A, a naturally occurring polyketide produced by various Streptomyces species, has garnered significant attention in the scientific community for its potent biological activities. Structurally, it features a substituted 4-pyridinol core linked to a long, methylated polyketide side chain, bearing a striking resemblance to the headgroup and isoprenoid tail of coenzyme Q (ubiquinone). This structural mimicry is the basis for its primary mechanism of action: the potent and specific inhibition of NADH-ubiquinone oxidoreductase, also known as Mitochondrial Complex I, a critical enzyme in the electron transport chain.[1] The inhibition of Complex I disrupts cellular respiration and ATP production, leading to a cascade of downstream effects that culminate in cell death. This potent cytotoxicity has positioned this compound and its analogs as promising candidates for development as insecticides, antimicrobial agents, and particularly as anti-cancer therapeutics.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the impact of structural modifications on its biological activity, outlining key experimental protocols for its study, and visualizing the intricate signaling pathways it modulates.

Core Structure and Mechanism of Action

The biological activity of this compound is intrinsically linked to its unique chemical architecture. The 4-pyridinol ring, particularly in its pyridone tautomer form, is thought to mimic the benzoquinone headgroup of ubiquinone, allowing it to competitively bind to the Q-binding site of Complex I.[3] The extended and stereochemically defined polyketide side chain mimics the lipophilic isoprenoid tail of ubiquinone, facilitating its entry into the mitochondrial membrane and interaction with the hydrophobic Q-binding pocket of the enzyme.[3]

The inhibition of Complex I by this compound has profound consequences for cellular homeostasis. By blocking the transfer of electrons from NADH to ubiquinone, it curtails the pumping of protons across the inner mitochondrial membrane, thereby dissipating the proton motive force required for ATP synthesis. This energy crisis, coupled with the increased production of reactive oxygen species (ROS) from the stalled electron transport chain, triggers downstream signaling pathways that can lead to programmed cell death, or apoptosis.

Structure-Activity Relationship of this compound and its Analogs

Systematic modification of the this compound scaffold has provided valuable insights into the structural features crucial for its potent biological activity. The following sections and tables summarize the key SAR findings based on modifications to the pyridyl headgroup and the polyketide side chain.

Data Presentation: Quantitative SAR Data

The following tables summarize the quantitative data on the inhibitory activity of this compound and its analogs against Mitochondrial Complex I and their cytotoxic effects on various cancer cell lines.

Table 1: Inhibition of Mitochondrial Complex I by this compound Analogs

| Compound | Modification | IC50 (nM) for Complex I Inhibition | Ki (nM) for Complex I Inhibition | Reference |

| This compound | - | 3.7 | 0.6 - 1.0 | |

| Piericidin A1 | Natural analog | - | - | |

| Piericidin B1 | Natural analog, C10-OH epimer | - | - | |

| Analog with Farnesyl Side Chain | Simplified side chain | >500-fold less potent than this compound | - | |

| 4'-deshydroxypiericidin A1 | Removal of C4' hydroxyl group | Reduced potency | - | |

| 5'-desmethylpiericidin A1 | Removal of C5' methyl group | Reduced potency | - | |

| 4',5'-des(hydroxy,methyl)piericidin A1 | Removal of C4' hydroxyl and C5' methyl groups | 2-fold less potent than this compound | 9.0 | |

| Ubicidin | Piericidin ring with ubiquinone side chain | - | - |

Table 2: Cytotoxicity of this compound and its Analogs against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HCT-116 (Colon Carcinoma) | 0.020 | |

| This compound | PSN1 (Pancreatic Cancer) | 12.03 | |

| This compound | T98G (Glioblastoma) | >12.03 | |

| This compound | A549 (Lung Carcinoma) | >12.03 | |

| This compound | Tn5B1-4 (Insect Cells) | 0.061 | |

| This compound | HepG2 (Hepatocellular Carcinoma) | 233.97 | |

| This compound | Hek293 (Human Embryonic Kidney) | 228.96 | |

| Piericidin A1 | HCT-116 (Colon Carcinoma) | 0.005 | |

| Piericidin B1 | HCT-116 (Colon Carcinoma) | 0.006 | |

| C10-OH diastereomer | HCT-116 (Colon Carcinoma) | 0.075 | |

| C10 ketone analog | HCT-116 (Colon Carcinoma) | 0.600 | |

| ent-Piericidin A1 (unnatural enantiomer) | HCT-116 (Colon Carcinoma) | 0.700 | |

| Farnesyl side chain analog | HCT-116 (Colon Carcinoma) | 0.095 | |

| Analog lacking C5-C16 of side chain | HCT-116 (Colon Carcinoma) | 6.0 | |

| 4'-O-methylpiericidin A1 | HCT-116 (Colon Carcinoma) | 0.800 | |

| 4'-deshydroxypiericidin A1 | HCT-116 (Colon Carcinoma) | 0.800 | |

| 5'-desmethylpiericidin A1 | HCT-116 (Colon Carcinoma) | 2.5 | |

| 4',5'-des(hydroxy,methyl)piericidin A1 | HCT-116 (Colon Carcinoma) | 4.0 | |

| Piericidin L | OS-RC-2 (Renal Cancer) | 2.2 | |

| Piericidin M | OS-RC-2 (Renal Cancer) | 4.5 | |

| Piericidin N | HL-60 (Leukemia) | <0.1 | |

| Piericidin O | HL-60 (Leukemia) | <0.1 | |

| Piericidin P | HL-60 (Leukemia) | <0.1 | |

| 11-demethyl-glucothis compound | ACHN (Renal Cancer) | 2.3 | |

| 11-demethyl-glucothis compound | HL-60 (Leukemia) | 1.3 | |

| 11-demethyl-glucothis compound | K562 (Leukemia) | 5.5 |

Key Structure-Activity Relationship Insights:

-

The 4-Hydroxypyridyl Core is Crucial: Modification or removal of the 4'-hydroxyl group on the pyridyl ring generally leads to a significant reduction in both Complex I inhibitory activity and cytotoxicity. This hydroxyl group is believed to be critical for mimicking the hydroquinone form of coenzyme Q and for key interactions within the binding site.

-

The Polyketide Side Chain Dictates Potency and Selectivity: The length, rigidity, and stereochemistry of the side chain are major determinants of activity.

-

Length and Lipophilicity: An optimal length of the lipophilic side chain is necessary for potent inhibition. Truncated side chains lead to a dramatic loss of activity.

-

Stereochemistry: The natural stereochemistry of the side chain is important for optimal binding and activity. The unnatural enantiomer, ent-Piericidin A1, is significantly less potent.

-

Substituents: Modifications to the hydroxyl and methyl groups on the side chain can have a substantial impact on cytotoxicity.

-

-

Glycosylation Can Modulate Activity and Selectivity: The addition of sugar moieties to the this compound scaffold can alter its pharmacokinetic properties and cytotoxic profile, in some cases leading to increased selectivity for certain cancer cell lines.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the biological activity of this compound and its analogs.

Mitochondrial Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria or submitochondrial particles. The assay spectrophotometrically monitors the oxidation of NADH.

Materials:

-

Isolated mitochondria or submitochondrial particles (SMPs)

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

NADH solution (freshly prepared)

-

Ubiquinone analog (e.g., Coenzyme Q1 or decylubiquinone)

-

Detergent (e.g., n-dodecyl-β-D-maltoside) for solubilizing mitochondria

-

Complex I inhibitors (e.g., Rotenone, as a positive control)

-

This compound or analogs dissolved in a suitable solvent (e.g., DMSO or ethanol)

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Isolate mitochondria from tissue or cells using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation.

-

Reaction Mixture Preparation: In a microplate well or cuvette, add the assay buffer, the ubiquinone analog, and the mitochondrial sample.

-

Inhibitor Addition: Add the desired concentration of this compound, its analog, or the control inhibitor to the reaction mixture. Include a solvent control (e.g., DMSO). Incubate for a specific period to allow for inhibitor binding.

-

Initiation of Reaction: Start the reaction by adding a freshly prepared solution of NADH.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time. The rate of NADH oxidation is proportional to the Complex I activity.

-

Data Analysis: Calculate the rate of NADH oxidation for each condition. Express the activity as a percentage of the control (no inhibitor) and determine the IC50 value for each compound.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound or analogs dissolved in DMSO

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogs. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Logical Relationships

The biological effects of this compound extend beyond the direct inhibition of Complex I, triggering a complex network of downstream signaling events. The following diagrams, created using the DOT language, visualize these key pathways and relationships.

Experimental Workflow for SAR Studies

Caption: A typical experimental workflow for the structure-activity relationship studies of this compound analogs.

Proposed Mechanism of Action of this compound

References

Piericidin A: A Dual Threat in Antibacterial and Anticancer Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piericidin A, a naturally occurring pyridinyl antibiotic produced by various Streptomyces species, has garnered significant attention for its potent biological activities. This technical guide provides a comprehensive overview of the antibacterial and anticancer properties of this compound, with a focus on its underlying mechanisms of action, quantitative efficacy data, and detailed experimental protocols. As a potent inhibitor of the mitochondrial electron transport chain's Complex I, this compound disrupts cellular respiration, leading to distinct cytotoxic effects in both bacterial and cancerous cells. This document aims to serve as a critical resource for researchers and drug development professionals exploring the therapeutic potential of this compound and its analogs.

Core Mechanism of Action: Mitochondrial Complex I Inhibition

The primary molecular target of this compound is the NADH-ubiquinone oxidoreductase, also known as Complex I, the first and largest enzyme complex of the mitochondrial electron transport chain.[1][2] Structurally similar to the natural substrate ubiquinone, this compound acts as a competitive inhibitor, binding to the ubiquinone binding site and effectively blocking the transfer of electrons from NADH.[3] This inhibition has profound downstream consequences for cellular bioenergetics and redox homeostasis.

The disruption of the electron transport chain by this compound leads to two major cellular events: a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[4] The impaired proton pumping across the inner mitochondrial membrane dissipates the mitochondrial membrane potential, hindering ATP production. Concurrently, the blockage of electron flow results in the accumulation of electrons within Complex I, which are then transferred to molecular oxygen, generating superoxide radicals and other ROS. This surge in oxidative stress inflicts damage upon cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death, or apoptosis, in susceptible cells.

Antibacterial Properties

This compound exhibits a notable, albeit selective, antibacterial activity. Its primary mechanism in prokaryotes mirrors its action in eukaryotes: the inhibition of the bacterial NADH-ubiquinone oxidoreductase (a component of the bacterial respiratory chain).[1] This leads to a disruption of bacterial energy metabolism.

Beyond direct inhibition of respiration, this compound has been identified as a potent inhibitor of quorum sensing (QS). Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation. By interfering with QS signaling, this compound can attenuate the pathogenicity of certain bacteria without directly killing them, representing a promising anti-virulence strategy that may exert less selective pressure for resistance.

Quantitative Antibacterial Data

The available data on the minimum inhibitory concentration (MIC) of this compound against various bacterial strains is limited. However, some studies have provided insights into its activity spectrum.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa ATCC27853 | Negative | >100 |

Further research is required to establish a comprehensive MIC profile of this compound against a broader range of clinically relevant bacteria, including Gram-positive organisms like Staphylococcus aureus and Bacillus subtilis, and other Gram-negative bacteria such as Escherichia coli.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains of interest (e.g., S. aureus, E. coli)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Incubator (37°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

In the first well of a row, add a specific volume of the this compound stock solution to achieve the highest desired concentration.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the compound.

-

Include a positive control well (broth and bacteria, no this compound) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

-

Anticancer Properties

This compound demonstrates potent cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis via the intrinsic, or mitochondrial, pathway.

Signaling Pathways in this compound-Induced Apoptosis

The inhibition of Complex I by this compound is the initiating event in a signaling cascade that culminates in apoptosis.

-

Mitochondrial Disruption: Inhibition of Complex I leads to the loss of mitochondrial membrane potential and increased ROS production.

-

Bcl-2 Family Regulation: this compound modulates the expression of Bcl-2 family proteins, key regulators of apoptosis. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio favors the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome. The apoptosome then recruits and activates the initiator caspase, pro-caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 proteolytically cleaves and activates effector caspases, most notably pro-caspase-3.

-

Apoptosis Execution: Activated caspase-3 is the primary executioner of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and cell death.

Quantitative Anticancer Data

This compound and its derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| This compound | Tn5B1-4 | Insect | 0.061 | |

| This compound | HepG2 | Liver | 233.97 | |

| This compound | Hek293 | Kidney | 228.96 | |

| This compound | HT-29 (etoposide-resistant) | Colon | 0.0077 | |

| Piericidin L | OS-RC-2 | Kidney | 2.2 | |

| Piericidin M | OS-RC-2 | Kidney | 4.5 | |

| Piericidin N | HL-60 | Leukemia | < 0.1 | |

| Piericidin O | HL-60 | Leukemia | < 0.1 | |

| Piericidin P | HL-60 | Leukemia | < 0.1 | |

| Piericidin Q | HL-60 | Leukemia | < 0.1 | |

| 11-demethyl-glucothis compound | ACHN | Kidney | 2.3 | |

| 11-demethyl-glucothis compound | HL-60 | Leukemia | 1.3 | |

| 11-demethyl-glucothis compound | K562 | Leukemia | 5.5 |

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol describes a method to quantify apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

Treat the cells with various concentrations of this compound for a predetermined time period. Include a vehicle control (e.g., DMSO) and an untreated control.

-

-

Cell Harvesting:

-

For adherent cells, collect the culture medium (which contains floating apoptotic cells).

-

Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

-

Combine the detached cells with the previously collected culture medium.

-

For suspension cells, directly collect the cells from the culture vessel.

-

Centrifuge the cell suspension to pellet the cells.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer immediately.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action agent with both antibacterial and anticancer potential. Its well-defined mechanism of action, centered on the inhibition of mitochondrial Complex I, provides a solid foundation for further investigation and development. While its anticancer properties are supported by a growing body of quantitative data and a clear understanding of the induced apoptotic pathways, its antibacterial spectrum requires more extensive characterization.

Future research should focus on:

-

Establishing a comprehensive MIC profile of this compound against a wide range of pathogenic bacteria, including antibiotic-resistant strains.

-

Elucidating the precise molecular interactions involved in its quorum sensing inhibitory activity.

-

Conducting in vivo studies to validate the anticancer efficacy and assess the pharmacokinetic and toxicological profiles of this compound and its derivatives.

-

Exploring structure-activity relationships to guide the synthesis of novel analogs with improved potency, selectivity, and drug-like properties.

The insights and methodologies presented in this technical guide are intended to facilitate these future endeavors, ultimately aiming to unlock the full therapeutic potential of this remarkable natural product.

References

Piericidin A: A Technical Guide to its Insecticidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piericidin A, a natural product isolated from Streptomyces mobaraensis, has demonstrated significant insecticidal properties. This technical guide provides an in-depth overview of the insecticidal activity of this compound, with a focus on its mechanism of action, target species, and the methodologies for its evaluation. This compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4][5] This inhibition disrupts cellular respiration, leading to apoptosis and subsequent mortality in susceptible insect species. This document outlines key quantitative data, detailed experimental protocols for insect bioassays and mechanistic studies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data on the Biological Activity of this compound

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Organism | Cell Type | IC50 (µM) | Reference(s) |

| Tn5B1-4 | Trichoplusia ni (Cabbage looper) | Ovarian | 0.061 | |

| HepG2 | Homo sapiens | Liver carcinoma | 233.97 | |

| Hek293 | Homo sapiens | Embryonic kidney | 228.96 |

Table 2: In Vivo Insecticidal Activity of this compound

| Target Insect Species | Developmental Stage | Bioassay Method | LD50/LC50 | Reference(s) |

| Mythimna separata (Oriental armyworm) | Larvae | Not Specified | Data not available | |

| Aphis craccivora (Cowpea aphid) | Adult | Not Specified | Data not available |

Note: While the insecticidal activity against these species has been reported, specific LD50 and LC50 values have not been published in the reviewed literature. The protocols for determining these values are provided in Section 2.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound's insecticidal activity.

Insect Rearing Protocols

2.1.1. Rearing of Mythimna separata (Oriental Armyworm)

This protocol is adapted from established methods for rearing M. separata.

-

Host Plant: Young corn leaves (Zea mays), approximately 10-25 days after sowing, are used as the primary food source.

-

Colony Maintenance: A laboratory colony is maintained in a climate-controlled room at 25 ± 1°C, 70 ± 5% relative humidity, and a 12:12 hour (light:dark) photoperiod.

-

Oviposition: Adult moths are kept in oviposition cages (e.g., plastic containers 30 cm in diameter and 30 cm in height) covered with plastic film. A 10% honey solution is provided as a food source for the adults. Egg masses are collected from the surfaces within the cage.

-

Larval Rearing: Newly hatched larvae are transferred to Petri dishes or larger plastic containers with fresh corn leaves. The leaves should be replaced daily to prevent desiccation and fungal growth. Larvae are reared individually or in small groups to prevent cannibalism. The larval stage typically consists of six instars.

-

Pupation: Mature larvae will pupate in the provided substrate (e.g., sterile soil or tissue paper) at the bottom of the rearing container. Pupae are collected and kept in a separate container until adult emergence.

2.1.2. Rearing of Aphis craccivora (Cowpea Aphid)

This protocol is based on standard methods for aphid rearing.

-

Host Plant: Faba bean (Vicia faba) or cowpea (Vigna unguiculata) seedlings are used for maintaining the aphid culture.

-

Colony Maintenance: A stock culture is maintained in a laboratory at 20 ± 2°C with a 16:8 hour (light:dark) photoperiod.

-

Initiation and Maintenance: A culture is initiated by placing several adult apterous aphids on young, healthy host plants within a ventilated cage. The aphids reproduce parthenogenetically. To maintain a continuous supply of aphids of a known age for bioassays, adult aphids are transferred to new, uninfested seedlings and allowed to reproduce for 24 hours. The adults are then removed, leaving a cohort of first-instar nymphs.

Insect Bioassay Protocols

2.2.1. Topical Application Bioassay for LD50 Determination (M. separata)

This method is used to determine the dose of this compound that is lethal to 50% of the test population.

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent such as acetone or dimethyl sulfoxide (DMSO). A series of dilutions are then prepared from the stock solution.

-

Insect Selection: Third-instar larvae of M. separata of a uniform size and weight are used.

-

Application: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the this compound solution to the dorsal thoracic region of each larva. A control group is treated with the solvent only.

-

Observation: After treatment, the larvae are transferred to individual containers with a fresh food source. Mortality is recorded at 24, 48, and 72 hours post-application. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: The LD50 values and their 95% confidence intervals are calculated using probit analysis.

2.2.2. Leaf-Dip Bioassay for LC50 Determination (A. craccivora)

This method is suitable for determining the lethal concentration of this compound for sucking insects.

-

Preparation of this compound Solutions: A stock solution of this compound is prepared and serially diluted in distilled water containing a non-ionic surfactant (e.g., 0.05% Triton X-100 or Tween 80) to ensure even spreading on the leaf surface.

-

Leaf Preparation: Fresh host plant leaves (e.g., faba bean) are excised and dipped into the different concentrations of this compound solution for 10-30 seconds. Control leaves are dipped in the surfactant-water solution only. The leaves are then allowed to air dry.

-

Insect Exposure: The treated leaves are placed in Petri dishes containing a moist filter paper to maintain turgidity. A known number of adult apterous aphids (e.g., 20-30) are then transferred onto each leaf.

-

Observation: The Petri dishes are maintained under controlled conditions, and mortality is assessed after 24 and 48 hours.

-

Data Analysis: The LC50 values and their 95% confidence intervals are determined using probit analysis.

Mechanistic Study Protocols

2.3.1. Mitochondrial Complex I Activity Assay

This assay measures the activity of NADH:ubiquinone oxidoreductase, the target of this compound.

-

Mitochondria Isolation: Mitochondria are isolated from target insect tissues (e.g., fat body or whole larvae) or cultured insect cells (e.g., Tn5B1-4) using a mitochondrial isolation kit or standard differential centrifugation methods. The protein concentration of the mitochondrial fraction is determined using a BCA assay.

-

Assay Principle: The assay measures the decrease in NADH absorbance at 340 nm as it is oxidized by Complex I.

-

Reaction Mixture: A typical reaction mixture contains the isolated mitochondria, NADH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5). The reaction is initiated by the addition of a ubiquinone analog (e.g., decylubiquinone).

-

Measurement: The change in absorbance at 340 nm is monitored over time using a spectrophotometer. The specific activity of Complex I is calculated as the rotenone-sensitive rate of NADH oxidation. This compound is added to the reaction mixture at various concentrations to determine its inhibitory effect (IC50).

2.3.2. Apoptosis Assay using Annexin V Staining and Flow Cytometry

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

-

Cell Culture and Treatment: Insect cells (e.g., Tn5B1-4) are cultured to a suitable density and then treated with different concentrations of this compound for a specified period. A negative control (untreated cells) and a positive control (cells treated with a known apoptosis inducer) are included.

-

Staining: The cells are harvested and washed with a binding buffer. The cells are then incubated with FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis in Insects

The following diagram illustrates the proposed signaling pathway for apoptosis induced by this compound in insect cells.

Caption: Proposed mechanism of this compound-induced apoptosis in insects.

Experimental Workflow for LD50/LC50 Determination

The following diagram outlines the general workflow for determining the LD50 or LC50 of this compound in a target insect species.

Caption: General workflow for insect bioassay to determine LD50/LC50.

Logical Relationship of this compound's Action

This diagram illustrates the logical flow from the molecular action of this compound to the organismal effect.

Caption: Logical flow of this compound's insecticidal action.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. The insect caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijat-aatsea.com [ijat-aatsea.com]

- 4. Cytotoxic selectivity and apoptosis induction of this compound contributes potentially to its insecticidal effect against Mythimna separata (Lepidoptera: Noctuidae) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis-inducing factor - Wikipedia [en.wikipedia.org]

The Role of Piericidin A in the Inhibition of NADH-Ubiquinone Oxidoreductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piericidin A, a naturally occurring microbial metabolite, is a potent and specific inhibitor of NADH-ubiquinone oxidoreductase, also known as Complex I of the mitochondrial electron transport chain. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this inhibition, its impact on cellular physiology, and the experimental methodologies used for its characterization. Drawing upon structural biology data, kinetic studies, and cellular assays, this document serves as a comprehensive resource for researchers investigating mitochondrial bioenergetics and for professionals in the field of drug development exploring Complex I as a therapeutic target.

Introduction

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme complex of the electron transport chain, playing a central role in cellular energy metabolism. It catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled to the translocation of protons across the inner mitochondrial membrane. This contributes to the generation of the proton motive force that drives ATP synthesis. Due to its critical role, the inhibition of Complex I has profound physiological consequences and is a key mechanism of action for various toxins and potential therapeutic agents.

This compound, an antibiotic isolated from Streptomyces species, is a classical and highly potent inhibitor of Complex I.[1] Its structural similarity to the ubiquinone substrate makes it a valuable tool for studying the enzyme's function and a lead compound in drug discovery programs. This guide will delve into the specifics of this compound's interaction with Complex I, the resulting cellular effects, and the experimental approaches to study these phenomena.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of Complex I, binding to the ubiquinone reduction site and thereby blocking electron transfer from the terminal iron-sulfur cluster N2 to ubiquinone.[2] This inhibition disrupts the entire electron transport chain, leading to a cessation of oxidative phosphorylation and a decrease in cellular ATP production.

Binding Site and Structural Insights

High-resolution cryo-electron microscopy (cryo-EM) studies of mammalian Complex I in complex with this compound have provided detailed insights into its binding mode. The structure (PDB ID: 6ZTQ) reveals that this compound binds within the long, hydrophobic ubiquinone-binding channel.[3]

Key interactions involve:

-